![molecular formula C23H23BrClNO2 B315785 N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine](/img/structure/B315785.png)
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine is a complex organic compound featuring a bromine atom, a chlorine atom, and a methoxy group attached to a benzyl ether structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-chlorobenzyl chloride.
Ether Formation: The first step involves the formation of the benzyl ether by reacting 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Reductive Amination: The resulting benzyl ether is then subjected to reductive amination with 1-phenylethanamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological pathways and molecular interactions.
作用机制
The mechanism of action of N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, as well as the methoxy group, can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by either inhibiting or activating specific enzymes or receptors.
相似化合物的比较
Similar Compounds
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine: shares structural similarities with other benzyl ether derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. The presence of both bromine and chlorine atoms, along with the methoxy group, can significantly influence its reactivity and interactions with molecular targets.
属性
分子式 |
C23H23BrClNO2 |
|---|---|
分子量 |
460.8 g/mol |
IUPAC 名称 |
N-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C23H23BrClNO2/c1-16(18-8-4-3-5-9-18)26-14-17-12-20(24)23(22(13-17)27-2)28-15-19-10-6-7-11-21(19)25/h3-13,16,26H,14-15H2,1-2H3 |
InChI 键 |
GBNFXGVUSNPSHS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3Cl)OC |
规范 SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


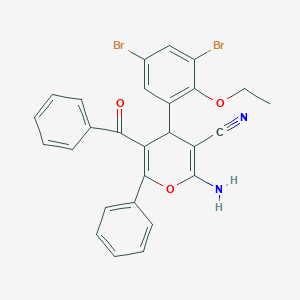
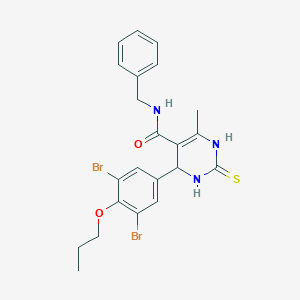
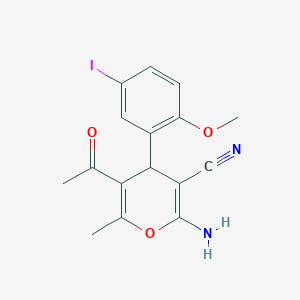
![Ethyl 4-{3-ethoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B315715.png)
![Methyl [4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B315716.png)
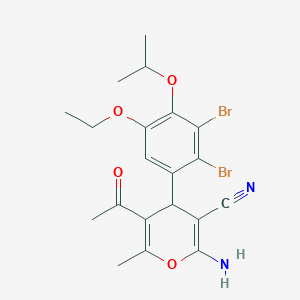
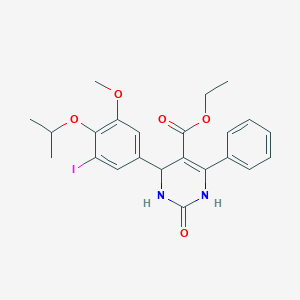
![2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE](/img/structure/B315719.png)
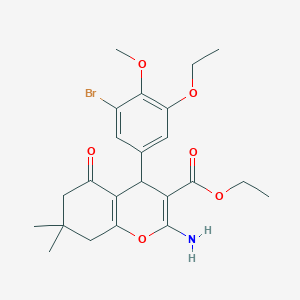
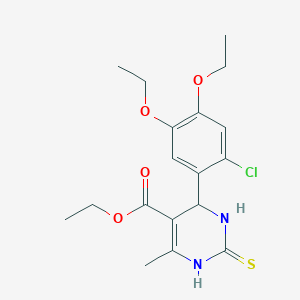
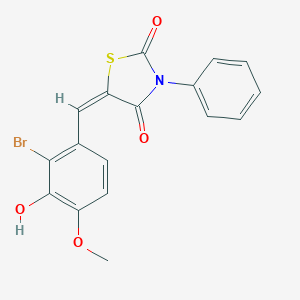
![1-(4-Ethoxyphenyl)-3-ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B315725.png)
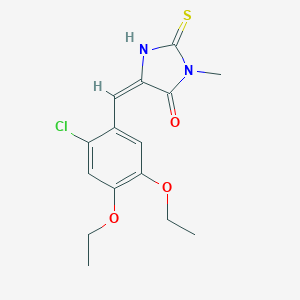
![2-[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B315728.png)
